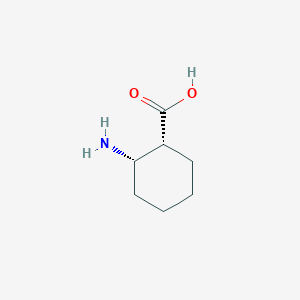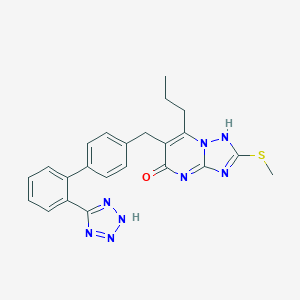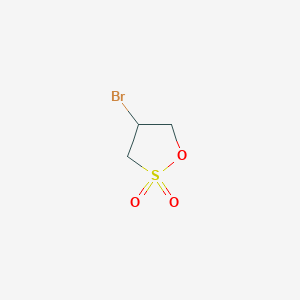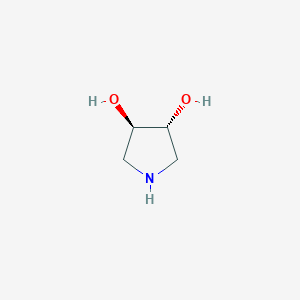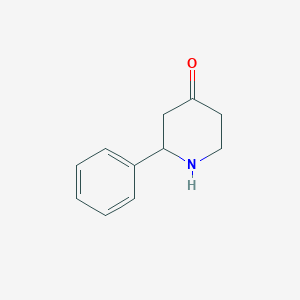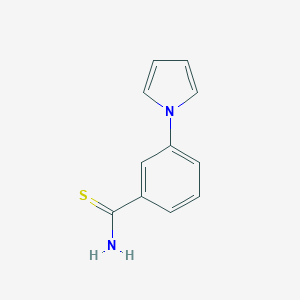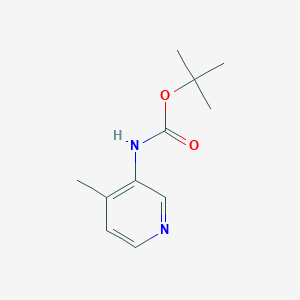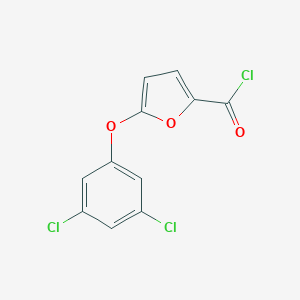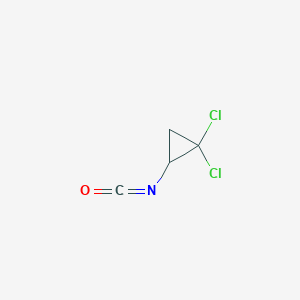![molecular formula C7H10O2 B071895 4,4-Dimethyl-6-oxabicyclo[3.1.0]hexan-2-one CAS No. 167161-77-5](/img/structure/B71895.png)
4,4-Dimethyl-6-oxabicyclo[3.1.0]hexan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4-Dimethyl-6-oxabicyclo[3.1.0]hexan-2-one, also known as 4,4-DMAR, is a synthetic compound that belongs to the class of designer drugs. It is a potent psychostimulant that has been reported to have similar effects to those of ecstasy and amphetamines. This compound has been used recreationally and has been associated with several cases of adverse effects, including fatalities. However, despite its potential risks, 4,4-DMAR has also been studied for its potential scientific research applications.
作用機序
The mechanism of action of 4,4-Dimethyl-6-oxabicyclo[3.1.0]hexan-2-one is complex and not fully understood. However, it is known to interact with the monoamine transporters, including the dopamine transporter, serotonin transporter, and norepinephrine transporter. This interaction leads to the release of these neurotransmitters, which can produce euphoric and stimulant effects.
生化学的および生理学的効果
The biochemical and physiological effects of 4,4-Dimethyl-6-oxabicyclo[3.1.0]hexan-2-one are similar to those of other psychostimulants. This compound can increase heart rate, blood pressure, and body temperature. It can also cause hyperactivity, agitation, and hallucinations. In addition, 4,4-Dimethyl-6-oxabicyclo[3.1.0]hexan-2-one has been shown to have neurotoxic effects, which can lead to long-term damage to the central nervous system.
実験室実験の利点と制限
The main advantage of using 4,4-Dimethyl-6-oxabicyclo[3.1.0]hexan-2-one in lab experiments is its potency and selectivity for the monoamine transporters. This compound can produce a strong and specific effect on these transporters, which can be used to study their function and regulation. However, the use of 4,4-Dimethyl-6-oxabicyclo[3.1.0]hexan-2-one in lab experiments is limited by its potential toxicity and adverse effects. Researchers must use caution when handling this compound and ensure that appropriate safety measures are in place.
将来の方向性
There are several future directions for the study of 4,4-Dimethyl-6-oxabicyclo[3.1.0]hexan-2-one. One potential direction is the development of new compounds that can selectively target the monoamine transporters without producing adverse effects. Another direction is the study of the long-term effects of 4,4-Dimethyl-6-oxabicyclo[3.1.0]hexan-2-one on the central nervous system. This research can provide important insights into the mechanisms of neurotoxicity and the potential risks associated with the use of this compound. Finally, the study of the pharmacokinetics and metabolism of 4,4-Dimethyl-6-oxabicyclo[3.1.0]hexan-2-one can provide valuable information for the development of new treatments for various neurological and psychiatric disorders.
Conclusion:
In conclusion, 4,4-Dimethyl-6-oxabicyclo[3.1.0]hexan-2-one is a synthetic compound that has been studied for its potential scientific research applications. This compound has been shown to interact with the monoamine transporters and produce euphoric and stimulant effects. However, its use is limited by its potential toxicity and adverse effects. Further research is needed to fully understand the mechanisms of action and potential risks associated with the use of this compound.
合成法
The synthesis of 4,4-Dimethyl-6-oxabicyclo[3.1.0]hexan-2-one is a complex process that involves several steps. The starting material for the synthesis is 2,5-dimethoxybenzaldehyde, which is reacted with nitroethane to form 2,5-dimethoxyphenyl-2-nitropropene. This intermediate is then reduced to 2,5-dimethoxyphenyl-2-nitropropane, which is further reacted with hydroxylamine hydrochloride to form 4,4-Dimethyl-6-oxabicyclo[3.1.0]hexan-2-one.
科学的研究の応用
4,4-Dimethyl-6-oxabicyclo[3.1.0]hexan-2-one has been studied for its potential scientific research applications. One of the most promising applications is its use as a tool for studying the central nervous system. This compound has been shown to increase the release of neurotransmitters such as dopamine, serotonin, and norepinephrine. This effect can be used to study the mechanisms of action of these neurotransmitters and their role in various physiological and pathological conditions.
特性
CAS番号 |
167161-77-5 |
|---|---|
製品名 |
4,4-Dimethyl-6-oxabicyclo[3.1.0]hexan-2-one |
分子式 |
C7H10O2 |
分子量 |
126.15 g/mol |
IUPAC名 |
4,4-dimethyl-6-oxabicyclo[3.1.0]hexan-2-one |
InChI |
InChI=1S/C7H10O2/c1-7(2)3-4(8)5-6(7)9-5/h5-6H,3H2,1-2H3 |
InChIキー |
DSMNTAYOVMLXSY-UHFFFAOYSA-N |
SMILES |
CC1(CC(=O)C2C1O2)C |
正規SMILES |
CC1(CC(=O)C2C1O2)C |
同義語 |
6-Oxabicyclo[3.1.0]hexan-2-one, 4,4-dimethyl- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



